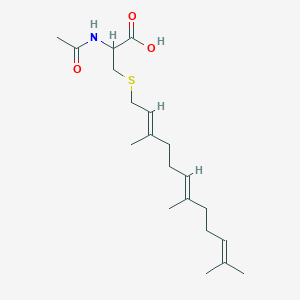

N-Acetyl-S-farnesyl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H33NO3S |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+ |

InChI Key |

XTURYZYJYQRJDO-JTCWOHKRSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSCC(C(=O)O)NC(=O)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-S-farnesyl-L-cysteine (AFC): A Technical Guide to its Biological Function in Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic isoprenoid analogue that serves as a important tool in cell biology and cancer research. As a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), AFC disrupts the final step in the post-translational modification of a crucial class of signaling proteins characterized by a C-terminal CaaX motif. This inhibition alters the localization and function of key proteins, most notably the Ras family of small GTPases, leading to significant downstream effects on cellular signaling, proliferation, and survival. This technical guide provides an in-depth overview of the biological function of AFC, including its mechanism of action, quantitative effects on enzyme activity, detailed experimental protocols for its study, and visualizations of the cellular pathways it modulates.

Introduction

Protein prenylation is a critical post-translational modification that facilitates the membrane association and protein-protein interactions of numerous signaling proteins. The process involves the covalent attachment of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl pyrophosphate to a cysteine residue within a C-terminal CaaX box. Following prenylation, the terminal three amino acids (aaX) are proteolytically cleaved, and the newly exposed farnesylcysteine is carboxyl-methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). This final methylation step is crucial for the proper biological activity of many of these proteins, including the Ras family of oncoproteins, which are mutated in approximately 30% of all human cancers.[1]

This compound (AFC) is a cell-permeable analogue of the natural Icmt substrate, S-farnesyl-L-cysteine. By mimicking the farnesylated cysteine, AFC acts as a competitive inhibitor of Icmt, preventing the methylation of endogenous substrates.[2] This inhibitory action makes AFC a valuable pharmacological tool to investigate the roles of Icmt and protein carboxyl methylation in cellular processes and a potential starting point for the development of novel anti-cancer therapeutics.

Mechanism of Action: Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

AFC's primary biological function stems from its ability to competitively inhibit Icmt.[3] Icmt is an integral membrane protein located in the endoplasmic reticulum that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a C-terminal farnesylated or geranylgeranylated cysteine residue.[4][5] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's association with the plasma membrane and other cellular membranes.

By acting as a substrate mimic, AFC binds to the active site of Icmt, preventing the binding and methylation of endogenous farnesylated proteins like Ras. This inhibition disrupts the proper localization of these proteins, often leading to their mislocalization from the plasma membrane to intracellular compartments. Consequently, their ability to interact with downstream effector proteins is impaired, leading to the attenuation of their signaling pathways.

Quantitative Data: Inhibitory Potency of AFC and its Analogs

The inhibitory potency of AFC and its derivatives against Icmt is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values can vary depending on the specific assay conditions, the source of the enzyme (e.g., human, yeast), and the nature of the substrate used.

| Compound | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| This compound (AFC) | Human Icmt | Biotinylated Farnesylcysteine (BFC) | ~15-30 | - | Competitive | [6] |

| This compound (AFC) | Human Neutrophils | fMLP-induced superoxide (B77818) release | 15 | - | - | [7] |

| Adamantyl derivative 7c | Human Icmt | - | 12.4 | - | - | [8] |

| Sulfonamide-modified analog 6ag | Human Icmt | AFC (25 µM) | 8.8 ± 0.5 | - | - | [4] |

| Phenoxyphenyl amide analog 1a | Human Icmt | - | - | 1.4 ± 0.2 (Kic) | Mixed | [4] |

| Phenoxyphenyl amide analog 1b | Human Icmt | - | - | 0.5 ± 0.07 (Kic) | Mixed | [4] |

| Cysmethynil | Human Icmt | Biotinylated Farnesylcysteine (BFC) | 2.4 (pre-incubation <200 nM) | - | Time-dependent | [6] |

Note: IC50 values can be influenced by assay conditions such as substrate concentration. Kic and Kiu refer to the inhibition constants for the competitive and uncompetitive components of mixed inhibition, respectively.

Core Biological Functions and Signaling Pathways Affected

The inhibition of Icmt by AFC triggers a cascade of downstream cellular events, primarily through the disruption of Ras and other CaaX protein signaling.

Disruption of Ras Signaling

Ras proteins are central regulators of cell proliferation, differentiation, and survival. Their proper function is critically dependent on their localization to the plasma membrane, which is facilitated by post-translational modifications, including farnesylation and carboxyl methylation.

By inhibiting Icmt, AFC prevents the carboxyl methylation of farnesylated Ras. This leads to the accumulation of unmethylated Ras, which is mislocalized from the plasma membrane to the cytoplasm.[4] This mislocalization prevents Ras from interacting with its downstream effectors, such as Raf kinases and phosphoinositide 3-kinase (PI3K).[9] Consequently, the activation of the downstream mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt signaling pathways is attenuated.[4][10]

Induction of Apoptosis

By disrupting Ras and other pro-survival signaling pathways, AFC can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[11] The attenuation of the PI3K/Akt pathway, a key survival pathway, is a major contributor to this pro-apoptotic effect.

Inhibition of Cell Proliferation and Viability

The blockage of the MAPK/ERK pathway, a primary driver of cell proliferation, leads to a reduction in cell growth and viability in AFC-treated cells. This effect is particularly pronounced in cancer cells that are dependent on Ras signaling for their growth and survival.

Modulation of Inflammatory Responses

AFC has also been shown to modulate inflammatory responses. For instance, it can inhibit neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation.[7] This effect is likely mediated through the inhibition of G-protein coupled receptor (GPCR) signaling, as many GPCRs and their associated G-proteins are subject to prenylation and carboxyl methylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of AFC.

In Vitro Icmt Inhibition Assay

This assay directly measures the inhibitory effect of AFC on Icmt enzymatic activity.

Materials:

-

Recombinant human Icmt (e.g., from Sf9 insect cell membranes)

-

This compound (AFC) as the substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor

-

Test inhibitor (AFC or its analogs) dissolved in DMSO

-

Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂

-

Scintillation cocktail

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Icmt-containing membranes, and the AFC substrate in a 96-well plate.

-

Add varying concentrations of the test inhibitor (e.g., a serial dilution of AFC) to the wells. Include a vehicle control (DMSO only).

-

Initiate the reaction by adding [³H]-SAM to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 1% trifluoroacetic acid).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of AFC on the metabolic activity and viability of cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, LoVo)

-

Complete cell culture medium

-

AFC dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of AFC (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following AFC treatment.

Materials:

-

Cells treated with AFC as described in the cell viability assay.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after AFC treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Ras Downstream Signaling

This technique is used to assess the effect of AFC on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.

Materials:

-

Cells treated with AFC.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse AFC-treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

Conclusion

This compound is a potent and specific inhibitor of isoprenylcysteine carboxyl methyltransferase. Its ability to disrupt the post-translational modification of Ras and other CaaX proteins makes it an invaluable tool for studying the intricate signaling pathways that govern cell proliferation, survival, and inflammation. The detailed protocols and conceptual frameworks provided in this technical guide are intended to facilitate further research into the multifaceted biological functions of AFC and to aid in the exploration of Icmt as a therapeutic target in cancer and other diseases. As our understanding of the downstream consequences of Icmt inhibition expands, the utility of AFC as a chemical probe is set to grow, paving the way for new discoveries in cellular regulation and drug development.

References

- 1. Targeting the RAS upstream and downstream signaling pathway for cancer treatment [pubmed.ncbi.nlm.nih.gov]

- 2. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-S-farnesyl-L-cysteine: A Technical Guide to its Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic isoprenylated cysteine analog that has played a pivotal role in elucidating the post-translational modifications of key signaling proteins, particularly the Ras superfamily of small GTPases. This technical guide provides an in-depth overview of the discovery and history of AFC, its biochemical properties, and its mechanism of action as an inhibitor of protein S-isoprenylcysteine O-methyltransferase. Detailed experimental protocols for its synthesis and for key assays used to characterize its biological activity are provided, along with a summary of its quantitative biochemical data. Furthermore, signaling pathways affected by AFC are visualized to facilitate a deeper understanding of its cellular effects.

Introduction: The Dawn of Farnesylation and Protein Methylation

The story of this compound is intrinsically linked to the groundbreaking discoveries in the late 1980s and early 1990s surrounding the post-translational modifications of proteins, particularly the Ras proteins, which are critical regulators of cell growth and proliferation and are frequently mutated in human cancers.[1] A key modification is farnesylation, the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of the nascent Ras protein.[1] This lipid anchor is crucial for localizing Ras to the plasma membrane, a prerequisite for its signaling function.

Following farnesylation, the terminal three amino acids ("aaX") are proteolytically cleaved, and the newly exposed farnesylcysteine is carboxyl methylated by the enzyme S-isoprenylcysteine O-methyltransferase (also known as prenylated protein methyltransferase).[2][3] This methylation step was found to further enhance the membrane association and biological activity of Ras.

To investigate the significance of this carboxyl methylation, researchers sought specific tools to modulate the activity of the responsible methyltransferase. This led to the development of synthetic analogs of the natural substrate, S-farnesyl-L-cysteine.

Discovery and History of this compound (AFC)

This compound emerged in the early 1990s as a key tool compound in the study of protein methylation. Seminal work by Volker and colleagues in 1991 demonstrated that small molecules like AFC could serve as substrates for the carboxyl methyltransferase that modifies farnesylated proteins.[2][3] Their research revealed that AFC could effectively inhibit the methylation of endogenous isoprenylated proteins, including p21ras, both in vitro and in vivo.[2] This established AFC as a valuable inhibitor to probe the functional consequences of this post-translational modification.

Subsequent studies further solidified the role of AFC as a specific inhibitor of S-farnesylcysteine methyltransferase and explored its broader effects on cellular signaling. These investigations revealed that AFC could modulate G protein and G-protein coupled receptor (GPCR) signaling and inhibit inflammatory responses such as neutrophil chemotaxis.[4]

Physicochemical and Biochemical Properties

AFC is a synthetic molecule with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₃NO₃S | [5][6] |

| Molecular Weight | 367.5 g/mol | [5][6] |

| CAS Number | 135304-07-3 | [5][6] |

| Appearance | Yellow-red oil | [7] |

| Purity | ≥98% | [5][8] |

Biochemical Activity Data:

| Parameter | Value | Description | Reference |

| K_m | 20 µM | Michaelis constant for S-farnesylcysteine methyl transferase | [4][9] |

| IC₅₀ | 15 µM | Inhibition of fMLP-induced superoxide (B77818) release in human neutrophils | [9] |

| IC₅₀ | 5.5 µM | Inhibition of β₂-integrin-induced actin polymerization | [9] |

Experimental Protocols

Synthesis of this compound

The synthesis of AFC involves a two-step process: the acetylation of L-cysteine followed by the S-alkylation with farnesyl bromide.

Materials:

-

L-cysteine

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid

-

Farnesyl bromide

-

Sodium hydroxide (B78521)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acetylation of L-cysteine to N-acetyl-L-cysteine:

-

Dissolve L-cysteine in water.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride while maintaining a basic pH with the dropwise addition of a sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the solution with a strong acid (e.g., HCl) to precipitate the N-acetyl-L-cysteine.

-

-

S-farnesylation of N-acetyl-L-cysteine:

-

Dissolve N-acetyl-L-cysteine in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a base (e.g., sodium hydroxide or sodium ethoxide) to deprotonate the thiol group.

-

Slowly add a solution of farnesyl bromide in an appropriate solvent (e.g., ethanol) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.

-

In Vitro Protein Carboxyl Methylation Assay

This assay measures the activity of S-isoprenylcysteine O-methyltransferase by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a farnesylated substrate in the presence and absence of AFC.

Materials:

-

Cell lysates or purified S-isoprenylcysteine O-methyltransferase

-

Farnesylated protein substrate (e.g., recombinant Ras protein)

-

This compound (AFC)

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

SDS-PAGE reagents

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, the farnesylated protein substrate, and varying concentrations of AFC.

-

Initiate the reaction by adding ³H-SAM and the enzyme source (cell lysate or purified enzyme).

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[12]

-

Separate the proteins by SDS-PAGE.

-

Stain the gel to visualize the protein bands.

-

Excise the band corresponding to the farnesylated substrate.

-

Place the gel slice in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the methyltransferase activity. The inhibitory effect of AFC can be determined by comparing the activity in the presence of AFC to the control (no AFC).

fMLP-Induced Superoxide Release in Human Neutrophils

This assay assesses the inhibitory effect of AFC on the activation of neutrophils, measured by the production of superoxide radicals upon stimulation with the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP). Superoxide production is commonly measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

Freshly isolated human neutrophils

-

This compound (AFC)

-

N-formylmethionyl-leucyl-phenylalanine (fMLP)

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Spectrophotometer

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes).

-

Resuspend the neutrophils in HBSS.

-

Pre-incubate the neutrophils with various concentrations of AFC or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[13]

-

Prepare reaction mixtures in a 96-well plate or cuvettes containing cytochrome c. Include parallel samples with SOD to determine the SOD-inhibitable portion of the signal.

-

Add the AFC-pre-incubated neutrophils to the wells.

-

Initiate the reaction by adding fMLP to a final concentration that elicits a robust superoxide response (e.g., 10⁻⁷ M).[14]

-

Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.[14]

-

Calculate the rate of superoxide production from the change in absorbance over time, using the extinction coefficient for reduced cytochrome c.

-

The inhibitory effect of AFC is determined by comparing the rate of superoxide production in AFC-treated cells to the vehicle-treated control.

Signaling Pathways and Mechanism of Action

Inhibition of Ras Carboxyl Methylation

AFC acts as a competitive inhibitor of S-isoprenylcysteine O-methyltransferase, the enzyme responsible for the final step in the post-translational processing of Ras proteins. By mimicking the natural substrate, S-farnesylcysteine, AFC prevents the methylation of the C-terminal farnesylcysteine of Ras. This inhibition leads to the accumulation of unmethylated Ras, which has reduced affinity for the plasma membrane and impaired downstream signaling.[15]

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

AFC has been shown to modulate signaling downstream of G-protein coupled receptors (GPCRs). In neutrophils, for instance, the chemoattractant receptor for fMLP is a GPCR. Activation of this receptor leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits, which in turn activate downstream effectors like phospholipase C (PLC) and ultimately lead to the activation of NADPH oxidase and the production of superoxide. The precise mechanism by which AFC inhibits this pathway is thought to involve the modulation of G-protein methylation, which can affect their membrane localization and interaction with other signaling components.

Conclusion

This compound has been an indispensable tool for cell biologists and biochemists studying the post-translational modifications of proteins. Its discovery and application have significantly advanced our understanding of the role of carboxyl methylation in the function of Ras and other farnesylated proteins. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing AFC in their investigations into cellular signaling pathways and for those in the field of drug development exploring the therapeutic potential of targeting protein methylation.

References

- 1. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of farnesylcysteine analogs on protein carboxyl methylation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A single activity carboxyl methylates both farnesyl and geranylgeranyl cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (AFC), Specific S-farnesylcysteine methyl transferase inhibitor (ab141616) | Abcam [abcam.com]

- 5. caymanchem.com [caymanchem.com]

- 6. N-acetyl-S-farnesylcysteine | C20H33NO3S | CID 6438381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 12. mdanderson.org [mdanderson.org]

- 13. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutrophil superoxide release is required for spontaneous and FMLP-mediated but not for TNF alpha-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Ras signaling through inhibition of carboxyl methylation: an unexpected property of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-S-farnesyl-L-cysteine: A Technical Guide to its Function as a Farnesylcysteine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic farnesylcysteine analog that serves as a crucial tool in the study of post-translational modifications of proteins, particularly those involved in cellular signaling pathways. As a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), AFC provides a mechanism to investigate the roles of protein farnesylation and subsequent methylation in various cellular processes, including those governed by the Ras and Rho families of small GTPases. This technical guide provides an in-depth overview of AFC, its mechanism of action, experimental protocols for its use, and its effects on key signaling pathways, tailored for researchers in cell biology and drug development.

Mechanism of Action

AFC functions as a substrate mimic for Icmt, the enzyme responsible for the final step in the post-translational modification of many farnesylated proteins.[1][2] This process, known as carboxyl methylation, is critical for the proper subcellular localization and function of these proteins.[3] By competitively binding to the active site of Icmt, AFC prevents the methylation of endogenous farnesylated proteins, such as members of the Ras and Rho families.[1] This inhibition leads to the accumulation of unmethylated proteins, which are often mislocalized and functionally impaired.[3][4]

The affinity of AFC for S-farnesylcysteine methyl transferase is characterized by a Michaelis constant (Km) of 20 µM.[5] This competitive inhibition strategy allows for the targeted disruption of signaling pathways that are dependent on correctly processed farnesylated proteins.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data available for this compound and its analogs, providing a comparative overview of their inhibitory activities.

| Parameter | Value | Enzyme/Process | Reference |

| Km | 20 µM | S-farnesylcysteine methyl transferase | [5] |

| IC50 | 5.5 µM | β2-integrin-induced actin polymerization | [5] |

| IC50 | 15 µM | fMLP-induced superoxide (B77818) release in human neutrophils | [5] |

| Compound | Cell Line | IC50 (µM) | Reference |

| Farnesyl-O-acetylhydroquinone | Murine B16F10 melanoma | 2.5 | |

| Geranyl-O-acetylhydroquinone | Murine B16F10 melanoma | 5.1 | |

| Farnesol | Murine B16F10 melanoma | 45 | |

| Farnesyl anthranilate | Murine B16F10 melanoma | 46 | |

| Geraniol | Murine B16F10 melanoma | 160 | |

| Geranyl anthranilate | Murine B16F10 melanoma | 30 |

Signaling Pathways Affected by AFC

Ras Signaling Pathway

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are key regulators of cell proliferation, differentiation, and survival. Their function is critically dependent on post-translational farnesylation and subsequent carboxyl methylation for proper membrane localization and activity. By inhibiting Icmt, AFC disrupts Ras processing, leading to its mislocalization and a subsequent reduction in downstream signaling. This includes the attenuation of the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are frequently hyperactivated in cancer.

Rho Signaling Pathway

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are central regulators of the actin cytoskeleton, cell polarity, and cell migration. Similar to Ras proteins, Rho GTPases undergo prenylation (farnesylation or geranylgeranylation) and subsequent carboxyl methylation. Inhibition of Icmt by AFC can, therefore, disrupt Rho protein localization and function. This leads to alterations in the activity of downstream effectors such as Rho-associated kinase (ROCK) and mammalian Diaphanous-related formin (mDia), which in turn affects actin stress fiber formation, focal adhesion dynamics, and cell motility.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing AFC to study its effects on cellular processes.

Icmt Enzyme Inhibition Assay (Radiometric)

This assay quantifies the inhibitory effect of AFC on Icmt activity by measuring the transfer of a radiolabeled methyl group to a substrate.

Materials:

-

Recombinant human Icmt enzyme

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

-

This compound (AFC) as the substrate and/or inhibitor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail and counter

-

Quenching solution (e.g., 1 M HCl)

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, AFC as the substrate, and various concentrations of AFC (or other test inhibitor).

-

Initiate the reaction by adding recombinant Icmt and [³H]-SAM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the methylated AFC into the organic solvent.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[6]

Cell Proliferation Assay (MTT/MTS)

This colorimetric assay measures the effect of AFC on cell viability and proliferation.

Materials:

-

Cells of interest plated in a 96-well plate

-

Complete culture medium

-

AFC stock solution (dissolved in a suitable solvent like DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]

-

Treat cells with a range of AFC concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[7][8]

-

If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Boyden Chamber)

This assay assesses the effect of AFC on cell migration towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Cells of interest

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

AFC stock solution

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Coat the underside of the membrane with an extracellular matrix protein if studying haptotaxis.

-

Place the chemoattractant-containing medium in the lower chamber.

-

Resuspend cells in serum-free medium with various concentrations of AFC and place them in the upper chamber.

-

Incubate for a period that allows for cell migration (e.g., 4-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Quantify the effect of AFC on cell migration relative to the control.[9]

Anchorage-Independent Growth Assay (Soft Agar)

This assay determines the effect of AFC on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.

Materials:

-

Cells of interest

-

Complete culture medium

-

Noble agar (B569324) or agarose

-

6-well plates

-

AFC stock solution

Procedure:

-

Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[1][10]

-

Resuspend cells in a top layer of 0.3-0.4% agar in complete medium containing various concentrations of AFC.

-

Plate the cell-agar mixture on top of the base layer.

-

Incubate the plates at 37°C for 2-4 weeks, feeding the colonies with medium containing AFC every few days.

-

Stain the colonies with a solution like Crystal Violet.

-

Count the number and size of the colonies.[1]

Conclusion

This compound is a valuable research tool for dissecting the intricate roles of protein farnesylation and carboxyl methylation in cellular signaling. By competitively inhibiting Icmt, AFC allows for the targeted disruption of pathways controlled by Ras and Rho GTPases, providing insights into their contributions to cell proliferation, migration, and transformation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize AFC in their investigations of these fundamental cellular processes and to explore its potential as a modulator of disease-related signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cell Proliferation Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N--acetyl--S--farnesyl--L--Cysteine, 5MG | Labscoop [labscoop.com]

The Role of the Alpha Subunit (AFC) in Protein Farnesylation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesylation is a critical post-translational modification that involves the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif of a target protein. This process is catalyzed by the enzyme protein farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and biological activity of numerous proteins involved in key signaling pathways, including members of the Ras superfamily of small GTPases. Dysregulation of these pathways is frequently implicated in various cancers, making FTase a significant target for therapeutic intervention.

FTase is a heterodimeric enzyme composed of an α-subunit and a β-subunit. While the β-subunit contains the binding sites for the protein substrate and the essential zinc ion, the α-subunit, herein referred to as AFC (Alpha subunit of Farnesyltransferase Complex), plays a crucial, multifaceted role in the enzyme's structure and function. This technical guide provides an in-depth exploration of the role of AFC in protein farnesylation, detailing its structural contributions, catalytic involvement, and its impact on key signaling pathways.

Structure and Function of the Farnesyltransferase Alpha Subunit (AFC)

The FTase enzyme is a globular protein with a molecular weight of approximately 94 kDa, consisting of a 48 kDa α-subunit (AFC) and a 46 kDa β-subunit.[1] Both subunits are predominantly composed of α-helices. The AFC subunit is characterized by a double layer of paired alpha-helices arranged in parallel, which wraps around the β-subunit, contributing to the overall stability of the heterodimeric complex.[1] The active site of the enzyme is located at the interface between the two subunits.[1]

The primary functions of the AFC subunit can be summarized as:

-

Structural Stability: The AFC subunit is essential for the proper folding and stability of the catalytic β-subunit. The production of a stable and active FTase enzyme in cells requires the simultaneous synthesis of both subunits.[2] Dissociation of the heterodimer leads to a complete loss of enzymatic activity.[2]

-

Catalytic Contribution: Beyond its structural role, the AFC subunit directly participates in the catalytic mechanism of farnesyl transfer.[2] Specific residues within the AFC subunit interact with the farnesyl pyrophosphate (FPP) substrate and are crucial for efficient catalysis.

Notably, the AFC subunit is shared between FTase and another related enzyme, geranylgeranyltransferase type-I (GGTase-I), which attaches a 20-carbon geranylgeranyl group to proteins.[3] The substrate specificity of these two enzymes is determined by their distinct β-subunits.[3]

Quantitative Analysis of AFC Function through Mutational Studies

Site-directed mutagenesis has been a pivotal tool in elucidating the specific roles of amino acid residues within the AFC subunit. The following table summarizes key quantitative data from mutational analyses that highlight the functional importance of AFC.

| Enzyme | Mutation | Key Observation | Effect on Farnesylation Rate | Reference |

| Rat FTase | Deletion of N-terminal 106 amino acids | Abolished stabilization of β-subunit and enzyme activity. | Activity abolished | [2] |

| Rat FTase | Deletion of C-terminal 5 amino acids | Appreciably reduced enzyme activity. | Significantly Reduced | [2] |

| Rat FTase | K164N | Normal β-subunit stabilization and substrate binding. | Markedly reduced rate of farnesyl transfer. | [2] |

| Rat FTase | K164N | Chemical step rate constant reduced by 41-fold. | 41-fold decrease | [4] |

| Mammalian FTase | K164A | Did not significantly affect FPP affinity. | 30-fold decrease in farnesylation rate constant. | [5] |

| Mammalian FTase | K164A | Substantial decrease in the observed rate constant for product formation. | Substantially Decreased | [6] |

These studies underscore the critical role of specific AFC residues in catalysis. The conserved lysine (B10760008) at position 164, in particular, has been shown to be vital for the chemical step of the farnesylation reaction without significantly impacting substrate binding.[2][4][5]

Signaling Pathways Involving Protein Farnesylation

Protein farnesylation is a prerequisite for the function of many signaling proteins, most notably the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). Farnesylation facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a localization that is essential for its interaction with downstream effectors and the subsequent activation of signaling cascades that regulate cell proliferation, differentiation, and survival.[7]

A key pathway regulated by Ras farnesylation is the Raf-MEK-ERK (MAPK) signaling cascade.

As depicted in Figure 1, upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), Ras exchanges GDP for GTP. The active, GTP-bound Ras is then a substrate for FTase. The farnesylation of Ras, a process in which the AFC subunit plays a key catalytic role, allows it to translocate to the plasma membrane. At the membrane, farnesylated Ras recruits and activates Raf kinase, initiating a phosphorylation cascade through MEK and ERK, which ultimately leads to the activation of transcription factors that drive cell proliferation and survival.

Experimental Protocols for Studying AFC Function

Investigating the role of the AFC subunit in protein farnesylation typically involves a combination of molecular biology, biochemistry, and enzymology techniques. A general workflow for such studies is outlined below, followed by a detailed protocol for a common in vitro farnesyltransferase activity assay.

Experimental Workflow

In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)

This protocol is adapted from methods commonly used in the field to measure FTase activity in a high-throughput format.[6][8]

Principle:

This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in the fluorescence properties of the dansyl group, which can be monitored over time.

Materials:

-

Purified wild-type or mutant FTase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Black, flat-bottom 96- or 384-well microplate

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the FTase enzyme in assay buffer to the desired final concentration (typically in the low nanomolar range).

-

Prepare a stock solution of FPP in an appropriate buffer.

-

Prepare a stock solution of the dansylated peptide substrate in an appropriate solvent (e.g., DMSO).

-

Prepare a substrate mixture containing FPP and the dansylated peptide in assay buffer at 2x the final desired concentration.

-

-

Assay Setup (for a single concentration point):

-

To a well of the microplate, add a volume of assay buffer.

-

Add a volume of the FTase enzyme solution.

-

To initiate the reaction, add an equal volume of the 2x substrate mixture to the well.

-

The final reaction volume will depend on the plate format (e.g., 50-100 µL for a 96-well plate).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the specified excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

-

To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

-

Conclusion

The alpha subunit of farnesyltransferase (AFC) is an indispensable component of the protein farnesylation machinery. Its role extends beyond merely providing a structural scaffold for the catalytic β-subunit. Through direct interactions with substrates and contributions to the catalytic environment, the AFC is integral to the efficient and specific transfer of the farnesyl moiety to a diverse array of cellular proteins. A thorough understanding of the AFC's function, gleaned from structural, mutational, and kinetic studies, is crucial for the rational design of novel FTase inhibitors. As farnesylation remains a compelling target in oncology and other diseases, further exploration of the intricate roles of both the α and β subunits will undoubtedly pave the way for the development of more potent and selective therapeutics.

References

- 1. graphviz nodes of different colors - Stack Overflow [stackoverflow.com]

- 2. What is High Contrast for Data Visualization? (with examples) / Frank Elavsky | Observable [observablehq.com]

- 3. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 4. Farnesyl protein transferase: identification of K164 alpha and Y300 beta as catalytic residues by mutagenesis and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lysine(164)alpha of protein farnesyltransferase is important for both CaaX substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Acetyl-S-farnesyl-L-cysteine (AFC): A Technical Guide to its Inhibition of Ras Protein Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases acts as a critical molecular switch in signal transduction pathways that govern cell proliferation, differentiation, and survival. Mutations that lock Ras in a constitutively active state are found in approximately 30% of all human cancers, making it a prime target for therapeutic intervention. The biological activity of Ras proteins is critically dependent on a series of post-translational modifications, initiated by farnesylation, which facilitates their localization to the plasma membrane. N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic analog of the C-terminus of farnesylated proteins. It functions as a potent inhibitor of Ras processing and signaling, not by inhibiting the initial farnesylation step, but by targeting subsequent modification events, primarily carboxyl methylation. This guide provides an in-depth analysis of AFC's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

The Ras Post-Translational Modification Pathway

For Ras proteins to become biologically active, they must undergo a four-step modification process at their C-terminal CaaX box (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid).

-

Farnesylation: A 15-carbon farnesyl isoprenoid group is attached to the cysteine residue by the enzyme farnesyltransferase (FTase). This is the initial and essential step for membrane association.

-

Proteolysis: The '-aaX' tripeptide is cleaved from the C-terminus by a specific protease, Ras-converting enzyme 1 (Rce1).

-

Carboxyl Methylation: The newly exposed farnesylcysteine is methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). This step increases the hydrophobicity of the C-terminus.

-

Palmitoylation: For H-Ras and N-Ras, one or two palmitoyl (B13399708) groups are added to nearby cysteine residues, providing a second membrane anchor.

These modifications, particularly farnesylation and methylation, are crucial for anchoring Ras to the inner leaflet of the plasma membrane, where it can interact with its upstream activators and downstream effectors.

Mechanism of Action of this compound (AFC)

AFC acts as a competitive inhibitor of post-farnesylation processing, primarily targeting the Icmt enzyme. As an analog of S-farnesylcysteine, AFC competes with the farnesylated Ras substrate for the active site of Icmt. This prevents the crucial carboxyl methylation step. The lack of methylation on the Ras protein disrupts its proper trafficking and stable anchoring to the plasma membrane. Instead, the unmethylated, farnesylated Ras is mislocalized to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.

By preventing correct localization, AFC effectively blocks Ras from interacting with its downstream signaling effectors, most notably the Raf-MEK-ERK (MAPK) pathway. This leads to the inhibition of phosphorylation of key downstream kinases like ERK, ultimately suppressing mitogenic signaling and inhibiting cell proliferation. AFC's mechanism is distinct from that of farnesyltransferase inhibitors (FTIs), which block the initial farnesylation step.

Quantitative Analysis of AFC Efficacy

AFC has been shown to inhibit the growth of various cell lines, particularly those with transforming Ras mutations. Its efficacy is typically measured by its IC50 value, which represents the concentration required to inhibit a specific biological process by 50%.

| Parameter | Cell Line / Condition | IC50 Value | Reference |

| Inhibition of Anchorage-Dependent Growth | v-ras-Transformed NIH 3T3 | ~10 µM | |

| Inhibition of Anchorage-Independent Growth | v-ras-Transformed NIH 3T3 | ~20 µM | |

| Reversion of Transformed Morphology | v-ras-Transformed NIH 3T3 | 10-20 µM | |

| Inhibition of Protein Carboxyl Methylation | Ras-Transformed Fibroblasts | ~10 µM |

Key Experimental Protocols

Assessing the efficacy of AFC involves a series of in vitro and cell-based assays designed to measure its impact on Ras processing, localization, downstream signaling, and cell viability.

Cell Viability / Proliferation Assay (MTT Assay)

This protocol determines the effect of AFC on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Materials:

-

96-well cell culture plates

-

Ras-transformed cells (e.g., v-ras NIH 3T3)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

This compound (AFC) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader (570 nm absorbance)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

AFC Treatment: Prepare serial dilutions of AFC in complete medium. Replace the medium in the wells with the AFC-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability percentage against the log of AFC concentration and use non-linear regression to determine the IC50 value.

-

Western Blotting for Downstream Signaling (p-ERK)

This protocol is used to quantify the inhibition of the Ras-Raf-MEK-ERK pathway by measuring the phosphorylation status of ERK.

-

Materials:

-

6-well cell culture plates

-

Ras-transformed cells

-

AFC stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of AFC for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply the ECL substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.

-

-

Data Analysis:

-

Use densitometry software to quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Compare the normalized p-ERK levels in AFC-treated samples to the vehicle control to determine the extent of signaling inhibition.

-

Conclusion

This compound is a critical tool compound for studying the biological consequences of inhibiting Ras C-terminal processing. By competitively inhibiting Icmt, AFC prevents the final methylation step required for proper Ras localization and function. This leads to the effective blockade of downstream mitogenic signaling and suppression of the transformed phenotype. The experimental protocols detailed herein provide a robust framework for investigating the cellular and molecular effects of AFC and other compounds that target the Ras post-translational modification pathway, offering valuable insights for the development of novel anti-cancer therapeutics.

The Role of N-Acetyl-S-farnesyl-L-cysteine in Elucidating Post-Translational Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic molecule that serves as a crucial tool for investigating a fundamental post-translational modification pathway essential for the function of a significant number of cellular proteins. This guide provides an in-depth exploration of the biochemical context in which AFC is utilized: the CaaX protein processing pathway. While AFC itself is not a product of a natural biochemical synthesis, its chemical structure mimics the modified C-terminus of proteins that undergo this pathway, making it an invaluable substrate and inhibitor for the final enzyme in this cascade, Isoprenylcysteine carboxyl methyltransferase (ICMT).

The CaaX post-translational modification is a three-step enzymatic process that facilitates the anchoring of proteins to cellular membranes, a prerequisite for their biological activity. This pathway is particularly critical for the function of the Ras superfamily of small GTPases, which are central regulators of cell proliferation, differentiation, and survival. Aberrant signaling by Ras proteins is a hallmark of many human cancers, making the enzymes of the CaaX pathway attractive targets for therapeutic intervention.

This technical guide will detail the sequential enzymatic reactions of the CaaX pathway, provide quantitative kinetic and inhibitory data for the key enzymes, present detailed experimental protocols for their study, and describe the chemical synthesis of this compound.

The CaaX Protein Post-Translational Modification Pathway

Proteins destined for prenylation possess a C-terminal "CaaX box" motif, where 'C' is a cysteine residue, 'a' represents an aliphatic amino acid, and 'X' is the terminal amino acid. This motif signals a cascade of three enzymatic modifications that occur at the endoplasmic reticulum.

Step 1: Farnesylation by Farnesyltransferase (FTase)

The initial step is the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to the cysteine residue of the CaaX motif. This reaction is catalyzed by the enzyme Farnesyltransferase (FTase). The addition of this hydrophobic farnesyl group is the first crucial step in increasing the protein's affinity for cellular membranes.

Step 2: Proteolytic Cleavage by Ras Converting Enzyme 1 (RCE1)

Following farnesylation, the protein is recognized by Ras converting enzyme 1 (RCE1), an integral membrane endoprotease. RCE1 cleaves the terminal three amino acids (-aaX) from the farnesylated C-terminus, exposing the now-S-farnesylated cysteine as the new C-terminal residue.

Step 3: Carboxyl Methylation by Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

The final maturation step is the methylation of the alpha-carboxyl group of the S-farnesylated cysteine. This reaction is catalyzed by Isoprenylcysteine carboxyl methyltransferase (ICMT), using S-adenosyl-L-methionine (SAM) as the methyl donor. This methylation further increases the hydrophobicity of the C-terminus and is critical for the proper subcellular localization and function of the modified protein. This compound is a synthetic substrate and competitive inhibitor of ICMT.

Quantitative Data for CaaX Pathway Enzymes

The following tables summarize key quantitative data for the enzymes involved in the CaaX protein processing pathway. These values are essential for designing and interpreting experiments, as well as for the development of specific inhibitors.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Farnesyltransferase (FTase) | Farnesyl Pyrophosphate (FPP) | 0.0028 | - | [1] |

| Peptide (biotinylated) | - | - | [1] | |

| Peptide (RTRCVIA) | - | 10.5 | [2] | |

| Ras Converting Enzyme 1 (RCE1) | Farnesylated peptide | - | - | |

| Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | This compound (AFC) | 20 | - | [2] |

| Biotin-S-farnesyl-L-cysteine (BFC) | 1.9 ± 0.6 | - | [3] | |

| S-Adenosyl-L-methionine (AdoMet) | 2.4 ± 0.7 | - | [3] |

Table 1: Michaelis-Menten Constants (K_m_) and Catalytic Constants (k_cat_) for CaaX Pathway Enzymes. K_m_ indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), reflecting the affinity of the enzyme for its substrate. k_cat_ represents the turnover number, the maximum number of substrate molecules converted to product per enzyme active site per unit time.

| Enzyme | Inhibitor | IC₅₀ (µM) | K_i_ (µM) | Type of Inhibition | Reference |

| Farnesyltransferase (FTase) | Lonafarnib | - | - | - | |

| Tipifarnib | - | - | - | ||

| Ras Converting Enzyme 1 (RCE1) | 8-hydroxyquinoline derivatives | - | - | - | [4] |

| Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | This compound (AFC) | 15 (neutrophil superoxide (B77818) release) | - | Competitive with isoprenylated cysteine substrate | [2] |

| Cysmethynil | 2.4 | 2.39 ± 0.02 | Competitive with isoprenylated cysteine substrate, Noncompetitive with AdoMet | [5][6] | |

| AFCME (product) | - | 1.9 ± 0.6 (vs BFC), 2.4 ± 0.7 (vs AdoMet) | Noncompetitive (vs BFC), Mixed-type (vs AdoMet) | [3] | |

| S-farnesylthioacetic acid (FTA) | - | - | Competitive | [3] |

Table 2: Inhibition Constants (IC₅₀ and K_i_) for Inhibitors of CaaX Pathway Enzymes. IC₅₀ is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. K_i_ is the dissociation constant for the enzyme-inhibitor complex and represents the affinity of the inhibitor for the enzyme.

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in the CaaX pathway are provided below.

Farnesyltransferase (FTase) Activity Assay (Fluorescence-Based)

This protocol describes a common method for measuring FTase activity and its inhibition in a high-throughput format using a fluorescently labeled peptide substrate.

Materials:

-

Recombinant Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader (λex/em = ~340/550 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a substrate mixture containing FPP and the dansyl-peptide substrate in the assay buffer.

-

Assay Setup:

-

Blank (no enzyme): Add assay buffer and the substrate mix.

-

Control (no inhibitor): Add FTase enzyme and the substrate mix.

-

Test Compound: Add FTase enzyme, the substrate mix, and the test compound at various concentrations.

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the FTase enzyme to the appropriate wells. The final volume should be consistent across all wells. Incubate the plate at 37°C for 60 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.

-

Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Ras Converting Enzyme 1 (RCE1) Activity Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes an in vitro assay for RCE1 activity using a FRET-based peptide substrate.

Materials:

-

Purified RCE1 (e.g., from microsomal preparations)

-

FRET peptide substrate: A farnesylated peptide containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) on opposite sides of the RCE1 cleavage site.

-

Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Dilute the FRET peptide substrate in the assay buffer to the desired final concentration.

-

Assay Setup:

-

Blank (no enzyme): Add assay buffer and the FRET substrate.

-

Control (no inhibitor): Add purified RCE1 and the FRET substrate.

-

Test Compound: Add purified RCE1, the FRET substrate, and the test compound at various concentrations.

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the purified RCE1 to the appropriate wells. Incubate the plate at 37°C, monitoring the fluorescence increase over time.

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically or at a fixed endpoint. Cleavage of the substrate by RCE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Activity Assay (Radiometric)

This protocol describes a radiometric assay to measure ICMT activity by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-methionine to an isoprenylated cysteine substrate.

Materials:

-

Microsomal preparations containing ICMT

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound (AFC) or other farnesylated substrate

-

Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂

-

Stop Solution: 1 M HCl in ethanol

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the farnesylated substrate (e.g., AFC), and the test compound (if applicable).

-

Reaction Initiation: Add the microsomal preparation containing ICMT and [³H]-SAM to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Extraction: Extract the methylated product by adding an organic solvent (e.g., heptane), vortexing, and centrifuging to separate the phases.

-

Scintillation Counting: Transfer an aliquot of the organic phase containing the radiolabeled product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of methylated product formed based on the specific activity of the [³H]-SAM. For inhibition studies, calculate the percentage of inhibition and determine the IC₅₀ value.

Chemical Synthesis of this compound

This compound is prepared through a multi-step chemical synthesis. The following is a general protocol based on established methods for synthesizing S-farnesyl-L-cysteine derivatives.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Farnesyl bromide

-

Acetic anhydride (B1165640)

-

Triethylamine or another suitable base

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl ether

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

S-farnesylation of L-cysteine:

-

Dissolve L-cysteine hydrochloride monohydrate in a suitable solvent system under an inert atmosphere.

-

Add a base, such as triethylamine, to neutralize the hydrochloride and deprotonate the thiol group.

-

Slowly add farnesyl bromide to the reaction mixture. The deprotonated thiol of cysteine will act as a nucleophile, displacing the bromide from farnesyl bromide to form S-farnesyl-L-cysteine.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the crude S-farnesyl-L-cysteine.

-

-

N-acetylation of S-farnesyl-L-cysteine:

-

Dissolve the crude S-farnesyl-L-cysteine in a suitable solvent such as dichloromethane.

-

Add a base, such as triethylamine, to deprotonate the amino group.

-

Slowly add acetic anhydride to the reaction mixture. The deprotonated amino group will react with the acetic anhydride to form the N-acetyl amide bond.

-

Monitor the reaction by TLC.

-

-

Purification:

-

Upon completion of the N-acetylation, the reaction mixture is worked up to remove excess reagents and byproducts.

-

The crude this compound is then purified, typically by column chromatography on silica (B1680970) gel, to yield the final product.

-

The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the CaaX protein processing pathway, the Ras signaling cascade, and a typical experimental workflow for enzyme inhibition assays.

Caption: The CaaX protein post-translational modification pathway.

Caption: A simplified diagram of the Ras signaling pathway.

Caption: A general experimental workflow for enzyme inhibition assays.

Conclusion

The CaaX protein processing pathway is a critical series of post-translational modifications that regulate the function of numerous key signaling proteins. This compound, while not a naturally occurring molecule, has proven to be an indispensable tool for the study of this pathway, particularly for the characterization of Isoprenylcysteine carboxyl methyltransferase. The detailed quantitative data and experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to further investigate this important biological process and to facilitate the development of novel therapeutics targeting the enzymes of the CaaX pathway. The continued exploration of this pathway and the development of more specific and potent inhibitors hold significant promise for the treatment of diseases driven by aberrant protein prenylation, most notably cancer.

References

- 1. m.youtube.com [m.youtube.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Rce1: mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An In Vitro RNA Editing-Based Reporter Assay for Transcriptional Activity of Therapeutic Gene in Gene Therapy Products | MDPI [mdpi.com]

- 6. WikiGenes - RCE1 - Ras converting CAAX endopeptidase 1 [wikigenes.org]

Metabolic Stability and Degradation of 7-Amino-4-trifluoromethylcoumarin (AFC): A Technical Guide

Introduction

7-Amino-4-trifluoromethylcoumarin (AFC) is a fluorescent dye widely used in the development of fluorogenic substrates for various enzyme assays, particularly for proteases.[1] Understanding its metabolic stability and degradation pathways is crucial for researchers and drug development professionals, especially when AFC or its derivatives are used in cell-based assays or as part of larger chemical structures with therapeutic intent. This guide provides an in-depth overview of the core concepts, experimental protocols, and potential metabolic pathways related to AFC.

Metabolic Pathways of Coumarin (B35378) Derivatives

The metabolism of coumarins is complex and species-dependent, primarily occurring in the liver through the action of cytochrome P450 (CYP) enzymes.[2] The main routes of metabolism for the coumarin scaffold involve hydroxylation and epoxidation.[2] For AFC, the presence of an amino group at the 7-position and a trifluoromethyl group at the 4-position will influence its metabolic fate.

Based on studies of analogous compounds, the following metabolic transformations are plausible for AFC:

-

Hydroxylation: The coumarin ring is susceptible to hydroxylation at various positions. For many coumarins, 7-hydroxylation is a major metabolic pathway.[2]

-

Deamination: The amino group at the 7-position could be a site for oxidative deamination, leading to a hydroxylated metabolite.

-

Phase II Conjugation: The resulting hydroxylated or deaminated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Studies on 7-benzyloxy-4-trifluoromethylcoumarin (BFC) have shown that it is metabolized to 7-hydroxy-4-trifluoromethylcoumarin (HFC) primarily by CYP1A2 and CYP3A4.[3] Similarly, 7-ethoxy-4-trifluoromethylcoumarin is deethylated by CYP1A1, CYP1B1, and CYP1A2.[3] This suggests a significant role for CYP1A and CYP3A family enzymes in the metabolism of 4-trifluoromethylcoumarin derivatives.

Quantitative Data on Metabolic Stability of AFC Analogs

While specific data for AFC is unavailable, the following tables summarize the metabolic stability of related coumarin compounds in common in vitro systems. This data provides a baseline for estimating the metabolic profile of AFC.

Table 1: Metabolic Stability of Coumarin Analogs in Human Liver Microsomes (HLM)

| Compound | CYP Isoforms Involved | Vmax (pmol/min/mg protein) | Km (µM) | Reference |

| 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | CYP1A2, CYP3A4 | 454 | 8.3 | [3] |

| Coumarin | CYP2A6 | - | - | [2] |

Table 2: In Vitro Half-Life and Intrinsic Clearance of a Model Compound

| System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data Not Available for AFC | Data Not Available for AFC |

| Human Hepatocytes | Data Not Available for AFC | Data Not Available for AFC |

| Human Plasma | Data Not Available for AFC | Data Not Available for AFC |

Note: The absence of data for AFC highlights the need for empirical testing using the protocols outlined below.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the metabolic stability of a compound like AFC.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by CYP enzymes.

Materials:

-

7-Amino-4-trifluoromethylcoumarin (AFC)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)

-